2-(7-chloro-1H-indol-3-yl)acetonitrile

Medicinal Chemistry Anti-inflammatory Research Structure-Activity Relationship (SAR)

Positional isomerism is a critical but often overlooked variable in heterocyclic SAR campaigns-substituting the 7-chloro isomer with a 4-, 5-, or 6-chloro analog can yield divergent biological outcomes and invalidate structure-activity conclusions. • Validated precursor for dual 5-HT6R/D2R N-skatyltryptamine ligands with antipsychotic and procognitive potential. • 7-Chloro substitution confers a non-cytotoxic profile in macrophage models, unlike other ring positions. • Calculated LogP of 2.37-a +0.77 log-unit increase over unsubstituted indole-3-acetonitrile-enables exploration of more lipophilic chemical space. Each batch ships with Certificates of Analysis; standard pack sizes of 50 mg, 100 mg, and 1 g with bulk custom synthesis available on request.

Molecular Formula C10H7ClN2
Molecular Weight 190.63 g/mol
CAS No. 221377-37-3
Cat. No. B1625325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-chloro-1H-indol-3-yl)acetonitrile
CAS221377-37-3
Molecular FormulaC10H7ClN2
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)NC=C2CC#N
InChIInChI=1S/C10H7ClN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4H2
InChIKeyZQEMFYCURAAFLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(7-Chloro-1H-indol-3-yl)acetonitrile (CAS 221377-37-3): A Position-Specific Halogenated Indole Scaffold for Targeted Synthesis


2-(7-Chloro-1H-indol-3-yl)acetonitrile (CAS 221377-37-3) is a synthetic heterocyclic building block belonging to the substituted indole-3-acetonitrile class. Its core structure consists of a 1H-indole ring chlorinated at the 7-position with an acetonitrile group attached at the 3-position. [1] The compound has a molecular formula of C10H7ClN2 and a molecular weight of 190.63 g/mol. As a chemical intermediate, it is typically available in research quantities with purities of 95% or higher, serving as a key precursor for generating structurally diverse and pharmaceutically relevant molecular libraries.

Why In-Class Substitution of 2-(7-Chloro-1H-indol-3-yl)acetonitrile (CAS 221377-37-3) Cannot Be Assumed


Within the indole-3-acetonitrile chemotype, the position of a substituent is not a minor variation; it is a primary determinant of a derivative's synthetic utility, physicochemical properties, and ultimate biological function. SAR studies on indole-based drug candidates, such as MDMB-CHMICA analogs, have demonstrated that shifting a single chloro substituent can drastically alter binding affinity at a target receptor. [1] Similarly, for related indole-3-acetonitrile scaffolds, a 7-position substitution has been shown to confer a distinct cellular profile—specifically, an absence of cytotoxicity—compared to analogs substituted at other positions. [2] This positional specificity means that substituting 2-(7-chloro-1H-indol-3-yl)acetonitrile with its 4-, 5-, or 6-chloro isomers, or the unsubstituted parent compound, carries a high risk of producing a different SAR outcome, leading to misleading results or failed synthetic campaigns. Its unique placement of the chlorine atom provides a distinct chemical handle and steric environment for subsequent reactions.

Quantitative Differentiation Guide for 2-(7-Chloro-1H-indol-3-yl)acetonitrile (221377-37-3) vs. Analogs


Position-Specific Advantage: 7-Chloro Substitution Avoids Cytotoxicity Seen in Other Indole-3-acetonitrile Analogs

A key differentiator for the 7-chloro substitution pattern on the indole-3-acetonitrile scaffold is its association with a non-cytotoxic cellular profile. In a study evaluating a series of arvelexin analogs (indole-3-acetonitrile derivatives), compounds with C-7 substituents, unlike their 4-, 5-, or 6-substituted counterparts, did not exhibit cytotoxic effects on LPS-induced RAW 264.7 cells. While the study did not test the specific compound 2-(7-chloro-1H-indol-3-yl)acetonitrile, it establishes a class-level trend: the 7-position is a privileged site for eliminating the cytotoxicity associated with other substitution patterns on this core.

Medicinal Chemistry Anti-inflammatory Research Structure-Activity Relationship (SAR)

Synthetic Utility: 7-Chloro-1H-indole-3-acetonitrile as a Validated Precursor for Dual 5-HT6R/D2R Ligands

The compound is documented as a key synthetic intermediate for producing N-skatyltryptamines, a class of compounds with dual activity at 5-HT6 and D2 receptors, which are of interest for antipsychotic and procognitive drug discovery. The synthesis of a specific series of these ligands was achieved starting from 7-chloro-1H-indole-3-acetonitrile. [1] This specific synthetic route provides direct evidence of the compound's utility as a privileged building block for accessing a therapeutically relevant chemical space. While the final compounds were the subject of the study, the use of the target compound as a starting material validates its role as an enabling precursor.

Neuroscience Medicinal Chemistry GPCR Research

Physicochemical and ADME Differentiation: The Impact of 7-Chloro Substitution on LogP and Drug-Likeness

The presence of the chlorine atom at the 7-position introduces predictable and quantifiable differences in the physicochemical properties of the indole-3-acetonitrile scaffold. [1] The calculated partition coefficient (LogP) for 2-(7-chloro-1H-indol-3-yl)acetonitrile is 2.37, [2] whereas the unsubstituted parent compound, 3-Indoleacetonitrile (CAS 771-51-7), has a LogP of approximately 1.6. [3] This increase in LogP (a difference of +0.77) indicates a higher lipophilicity for the 7-chloro analog. This property difference is significant as it can impact membrane permeability, protein binding, and metabolic stability, making the 7-chloro analog a chemically distinct starting material with different ADME characteristics.

Medicinal Chemistry ADME Drug Discovery

Strategic Procurement and Application Scenarios for 2-(7-Chloro-1H-indol-3-yl)acetonitrile (CAS 221377-37-3)


Lead Optimization in CNS Drug Discovery (GPCR Targets)

2-(7-Chloro-1H-indol-3-yl)acetonitrile is an ideal starting material for medicinal chemistry programs targeting CNS disorders, specifically those involving serotonergic and dopaminergic pathways. Its validated use as a precursor for synthesizing N-skatyltryptamines, which are dual 5-HT6R/D2R ligands, provides a strong precedent. Procuring this specific 7-chloro isomer is critical for exploring this chemical space, as the position of the chlorine atom directly influences the ligand's receptor binding profile and downstream pharmacology. [1]

Synthesis of Non-Cytotoxic Anti-inflammatory Agents

For researchers focused on developing novel anti-inflammatory compounds, the 7-chloroindole-3-acetonitrile scaffold offers a distinct advantage. SAR studies on this chemotype have demonstrated that the 7-position substitution is associated with a lack of cellular toxicity in macrophage models, a common pitfall for other substitution patterns. [2] Therefore, this compound is strategically suited for projects where a clean safety profile is paramount and where researchers aim to decouple anti-inflammatory activity from cytotoxic effects.

Building Blocks for Physicochemical Property Modulation

In any drug discovery or chemical biology project, fine-tuning physicochemical properties like lipophilicity (LogP) is a core optimization goal. With a calculated LogP of 2.37, this chlorinated building block offers a quantifiably higher starting lipophilicity compared to the unsubstituted indole-3-acetonitrile core (LogP ≈ 1.6). [3] This makes it a strategic choice for parallel synthesis or library production aimed at exploring more lipophilic regions of chemical space, potentially improving membrane permeability and altering off-target binding profiles.

Development of Novel Agrochemical Leads

The indole-3-acetonitrile core is a privileged scaffold in agrochemical research, with numerous derivatives showing potent antifungal activity. While the specific compound has not been directly assayed, its unique 7-chloro substitution pattern makes it a valuable new input for agrochemical discovery programs. Researchers can use this compound to synthesize and screen novel calycanthaceous alkaloid analogues or other natural product-inspired libraries, exploring a distinct region of chemical space that is structurally analogous to, but differentiated from, existing leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(7-chloro-1H-indol-3-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.